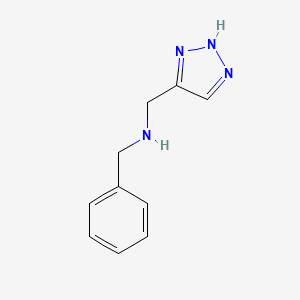![molecular formula C8H13N3 B13240733 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B13240733.png)
3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired imidazo[1,2-a]pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mécanisme D'action
The mechanism of action of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The exact mechanisms are not fully understood, but it is believed to interact with enzymes, receptors, and other proteins, leading to various biological effects. Studies have shown that it can inhibit certain kinases and other enzymes, which may contribute to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride: This compound is similar in structure but has different substituents, leading to variations in its properties and applications.
8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine: Another related compound with a single methyl group, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: This derivative includes a fluorophenyl group, which can enhance its biological activity and specificity.
Uniqueness
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H13N3/c1-6-5-10-8-7(2)9-3-4-11(6)8/h5,7,9H,3-4H2,1-2H3 |
Clé InChI |
KZZOWPWALYLMAX-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=NC=C(N2CCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13240664.png)

![3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13240668.png)



![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine](/img/structure/B13240688.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid](/img/structure/B13240702.png)
![4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol](/img/structure/B13240711.png)

![6-Chloro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13240727.png)

